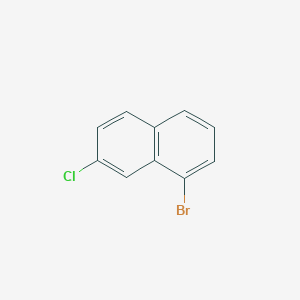

1-Bromo-7-chloronaphthalene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVPHXPGHQNPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492917 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29016-72-6 | |

| Record name | 1-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 7 Chloronaphthalene

Direct Halogenation Approaches

Direct halogenation relies on electrophilic aromatic substitution, where a halogen atom is introduced onto the naphthalene (B1677914) ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituent already present on the ring.

A common and direct method for synthesizing 1-bromo-7-chloronaphthalene involves the electrophilic bromination of 7-chloronaphthalene. In this reaction, bromine (Br₂) is introduced to the naphthalene ring, which is already substituted with a chlorine atom at the 7-position.

The efficiency and selectivity of the bromination of 7-chloronaphthalene are highly dependent on the reaction conditions. Key variables include the choice of catalyst, solvent, and temperature. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are typically employed as catalysts. These catalysts function by polarizing the bromine molecule, increasing its electrophilicity and facilitating the attack on the electron-rich naphthalene ring.

The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, to ensure a homogeneous reaction mixture. Temperature control is also crucial; lower temperatures can slow the reaction but may increase selectivity, while higher temperatures can lead to the formation of byproducts. google.com For instance, some halogenation reactions are performed at temperatures ranging from ambient to 100°C, with a preferred range of 40 to 75°C to balance reaction speed and minimize byproduct formation. google.com

Table 1: Illustrative Reaction Parameters for Bromination of Naphthalene Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | FeBr₃ or AlCl₃ | Enhances the electrophilicity of the brominating agent. |

| Solvent | Dichloromethane, Carbon Tetrachloride | Provides an inert medium for the reaction. |

| Temperature | 40-75°C | Balances reaction rate and minimization of side products. google.com |

| Brominating Agent | Bromine (Br₂) | Source of the electrophile for substitution. |

In the electrophilic substitution of naphthalene, the incoming electrophile preferentially attacks the alpha (α) position (C1, C4, C5, C8) over the beta (β) position (C2, C3, C6, C7). This preference is due to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which has more resonance structures that preserve one of the benzene (B151609) rings. wikipedia.org

The existing chloro-substituent at the 7-position (a β-position) is a deactivating group but directs incoming electrophiles to ortho and para positions. In the case of 7-chloronaphthalene, the α-positions (1 and 8) are activated for electrophilic attack. Due to steric hindrance, substitution at the 1-position is generally favored over the 8-position. This inherent regioselectivity makes the bromination of 7-chloronaphthalene a viable route to this compound. researchgate.net

An alternative synthetic route is the chlorination of 1-bromonaphthalene (B1665260). Similar to the previous method, this is an electrophilic aromatic substitution. The bromo-substituent at the 1-position (an α-position) is also a deactivating, ortho-para directing group. Therefore, it will direct the incoming chlorine electrophile to other positions on the ring. However, predicting the major product is more complex. The bromination of 1-bromonaphthalene has been reported to yield 1,4-dibromonaphthalene (B41722) as the major product. mdpi.com By analogy, chlorination of 1-bromonaphthalene might be expected to favor substitution at the 4-position, leading to 1-bromo-4-chloronaphthalene (B1587457) rather than the desired this compound. Achieving high selectivity for the 7-position in this reaction is challenging.

A significant challenge in the synthesis of dihalogenated naphthalenes is controlling the reaction to produce a single, desired isomer while avoiding the formation of other isomers and over-halogenated products. researchgate.netnih.gov

The electrophilic halogenation of a monosubstituted naphthalene can result in a mixture of isomers. For example, during the bromination of 7-chloronaphthalene, while the 1-position is electronically and sterically favored, small amounts of other isomers may still be produced.

Furthermore, once the desired this compound is formed, it can undergo further halogenation to yield tri- or polyhalogenated naphthalenes. cardiff.ac.ukarkat-usa.org The presence of two deactivating halogen substituents on the ring makes subsequent substitutions less favorable, but they can still occur, especially under harsh reaction conditions (e.g., high temperatures or excess halogenating agent). google.com To minimize these side reactions, it is common to use a controlled stoichiometry of the halogenating agent and to maintain optimal reaction conditions. google.com Purification techniques, such as column chromatography or crystallization, are often necessary to isolate the pure this compound from the reaction mixture. mdpi.com

Table 2: Potential Byproducts in the Synthesis of this compound

| Starting Material | Potential Isomeric Byproducts | Potential Over-halogenated Byproducts |

|---|---|---|

| 7-Chloronaphthalene | 1-Bromo-2-chloronaphthalene, Other bromochloro-isomers | Dibromo-chloronaphthalenes, Bromo-dichloronaphthalenes |

Challenges in Selective Polyhalogenation

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nobelprize.org These methods are particularly relevant for the functionalization of halogenated aromatic compounds like this compound.

Suzuki-Miyaura Coupling for Halogenated Naphthalenes

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. nobelprize.orglibretexts.org First reported in 1979, it has become one of the most widely used methods for creating biaryl compounds, styrenes, and conjugated dienes due to the stability, low toxicity, and commercial availability of the boronic acid reagents. musechem.comorganic-chemistry.org

The Suzuki-Miyaura reaction is highly effective for the coupling of aryl halides, including dihalogenated naphthalenes, with organoboron reagents like boronic acids or their esters (e.g., pinacol (B44631) esters). libretexts.orgyonedalabs.com The reaction is typically performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. musechem.com The base is essential for activating the organoboron reagent to facilitate the key transmetalation step. organic-chemistry.org For a substrate like this compound, the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective coupling. The C-Br bond is substantially more reactive in the oxidative addition step, enabling selective functionalization at the 1-position. polyu.edu.hkresearchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling of Aryl Halides

| Component | Role | Common Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound, Aryl iodides, bromides, chlorides, triflates |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Naphthaleneboronic acid, Alkylboronic esters |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes and activates the catalyst | PPh₃, PCy₃, XPhos, SPhos |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK |

| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF) |

This table provides an overview of typical components and their functions in Suzuki-Miyaura cross-coupling reactions.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps. libretexts.orgyonedalabs.com The cycle begins with the active Pd(0) catalyst.

Oxidative Addition : The aryl halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate (Ar-Pd-X). This step is typically the rate-limiting step of the cycle. libretexts.orgyonedalabs.com

Transmetalation : The organoboron reagent, activated by the base to form a borate (B1201080) species [R-B(OR)₃]⁻, transfers its organic group to the Pd(II) complex. The halide or other group on the palladium is replaced by the R group from the organoboron reagent, forming a new Pd(II) intermediate (Ar-Pd-R). libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic groups (Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product (Ar-R). This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. yonedalabs.com

Table 2: The Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X | The palladium catalyst inserts into the carbon-halogen bond of the aryl halide. |

| 2. Transmetalation | Ar-Pd(II)-X + [R-B(OR)₃]⁻ | Ar-Pd(II)-R | The organic group from the activated boronic acid is transferred to the palladium center. |

This table summarizes the fundamental steps of the palladium-catalyzed Suzuki-Miyaura reaction mechanism.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Nickel-catalyzed)

While palladium is the most common catalyst for cross-coupling, nickel has emerged as a powerful and more cost-effective alternative. acs.org Nickel catalysts can perform many of the same transformations as palladium and are particularly effective for coupling less reactive electrophiles like aryl chlorides and sulfamates. acs.orgresearchgate.net

Chemoselectivity is a critical consideration when a molecule contains multiple potential reaction sites, such as the two different halogen atoms in this compound. In transition metal-catalyzed cross-coupling, selectivity is often determined by the relative rates of oxidative addition.

The general reactivity trend for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl. polyu.edu.hk This established hierarchy allows for highly selective reactions at the more reactive C-Br bond of this compound, leaving the C-Cl bond intact for subsequent transformations.

In nickel-catalyzed reactions, this reactivity trend is generally similar, but can be more nuanced. nih.gov While the C-Br bond is typically more reactive than the C-Cl bond, the choice of ligand, solvent, and additives can significantly influence the chemoselectivity. chinesechemsoc.org In some systems, nickel catalysts have shown a remarkable ability to activate traditionally unreactive C-Cl bonds. researchgate.netnih.gov However, for a substrate like this compound, standard nickel-catalyzed coupling conditions would still be expected to favor initial reaction at the C-Br bond due to the inherently lower energy barrier for its oxidative addition compared to the C-Cl bond. chinesechemsoc.org This predictable selectivity makes these dihalogenated naphthalenes valuable building blocks for sequential cross-coupling strategies.

Table 3: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling

| Bond | Catalyst | General Reactivity | Notes |

|---|---|---|---|

| C-Br | Palladium | High | Preferred site for oxidative addition over C-Cl. polyu.edu.hk |

| C-Cl | Palladium | Low | Requires more forcing conditions or specialized ligands/catalysts. polyu.edu.hk |

| C-Br | Nickel | High | Generally more reactive than C-Cl. nih.gov |

This table compares the general reactivity of C-Br and C-Cl bonds in the crucial oxidative addition step for both palladium and nickel catalysts.

Nucleophilic Substitution Routes to Halogenated Naphthalenes

Beyond metal-catalyzed cross-couplings, classical nucleophilic substitution reactions provide important pathways for the synthesis of halogenated naphthalenes. The Sandmeyer reaction is a prominent example, offering a method to introduce a halogen atom onto an aromatic ring by displacing a diazonium salt, which is typically generated in situ from an aromatic amine.

This methodology is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct electrophilic halogenation. For instance, the synthesis of 1-bromo-8-chloronaphthalene (B1342333) can be achieved starting from 8-chloronaphthalen-1-amine. chemicalbook.com In this process, the amino group is first converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of an acid. The subsequent addition of a copper(I) halide, such as copper(I) bromide (CuBr), catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding the desired 1-bromo-8-chloronaphthalene. chemicalbook.com This transformation highlights the power of nucleophilic substitution via diazonium intermediates to precisely install halogen atoms on a naphthalene scaffold.

Table 4: Example of a Sandmeyer Reaction for Naphthalene Halogenation

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Diazotization | 8-Chloronaphthalen-1-amine | NaNO₂, TsOH, MeCN | 8-Chloro-1-naphthalenediazonium salt | Conversion of the amine to a good leaving group (N₂). |

This table outlines the key steps in the synthesis of a bromo-chloronaphthalene derivative using the Sandmeyer reaction.

SN1 and SN2 Pathways in Halogenated Aromatics

The direct synthesis of this compound through classical SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathways is not a viable route. These mechanisms are characteristic of aliphatic compounds, and several factors preclude their operation on halogenated aromatic systems like naphthalene.

The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In an aromatic ring, this trajectory is sterically hindered by the ring itself. Furthermore, the electron-rich nature of the aromatic π-system repels the incoming nucleophile.

The SN1 mechanism requires the formation of a carbocation intermediate upon the departure of the leaving group. masterorganicchemistry.com An aryl cation, which would be formed from a halonaphthalene, is highly unstable and energetically unfavorable due to the sp² hybridization of the carbon atom and the delocalization of the positive charge within the aromatic system.

However, nucleophilic aromatic substitution can occur under specific conditions through alternative mechanisms. One of the most relevant methods for introducing a bromine or chlorine atom onto a naphthalene ring is the Sandmeyer reaction . This reaction proceeds via a diazonium salt intermediate, which is generated from an amino-substituted naphthalene. masterorganicchemistry.com For instance, to synthesize this compound, one could start with 7-chloronaphthalen-1-amine. This precursor is treated with a nitrite source in an acidic medium to form the corresponding diazonium salt. Subsequent reaction with a copper(I) halide, such as copper(I) bromide, facilitates the replacement of the diazonium group with a bromine atom.

Another potential, though less direct, pathway involves halogen exchange reactions . While not a classical SN1 or SN2 process, it is possible to replace one halogen with another under specific catalytic conditions. For example, processes exist for the isomerization and transhalogenation of halonaphthalenes using zeolite catalysts at high temperatures. google.com

The following table summarizes the key distinctions of SN1 and SN2 reactions and their general inapplicability to the direct synthesis of this compound.

| Reaction Type | Rate Determining Step | Stereochemistry | Substrate Preference | Applicability to Halogenated Aromatics |

| SN1 | Unimolecular | Racemization | Tertiary > Secondary > Primary | Not favored due to unstable aryl cation |

| SN2 | Bimolecular | Inversion of configuration | Primary > Secondary > Tertiary | Not favored due to steric hindrance and electronic repulsion |

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) reactions offer a distinct mechanistic pathway for the functionalization of halogenated aromatic compounds, which can be applicable to the synthesis of derivatives of this compound. These reactions often proceed through a radical chain mechanism, such as the SRN1 (Substitution Nucleophilic Radical Unimolecular) mechanism.

The SRN1 mechanism is initiated by the transfer of an electron to the aromatic substrate, in this case, a halonaphthalene, to form a radical anion. conicet.gov.ar This electron transfer can be induced by photochemical means. The resulting radical anion is unstable and fragments, losing a halide ion to form an aryl radical. This aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aromatic halide, propagating the chain reaction.

Research on 1-bromonaphthalene has demonstrated that in the presence of certain nucleophiles and under photochemical conditions, substitution reactions can be initiated. conicet.gov.ar The reactivity in these reactions is often dependent on the nature of the halogen, with the trend typically being I > Br > Cl, which corresponds to the ease of bond cleavage in the radical anion intermediate. conicet.gov.ar

A generalized scheme for a PET-initiated SRN1 reaction on a halonaphthalene is as follows:

Initiation: ArX + e⁻ (from a donor) → [ArX]⁻•

Fragmentation: [ArX]⁻• → Ar• + X⁻

Propagation: Ar• + Nu⁻ → [ArNu]⁻•

Electron Transfer: [ArNu]⁻• + ArX → ArNu + [ArX]⁻•

This type of reaction could potentially be used to introduce a substituent at a specific position on a dihalonaphthalene scaffold, although controlling the regioselectivity in a molecule like this compound, which has two different halogen atoms, would be a significant challenge.

Advanced Synthetic Techniques for Naphthalene Scaffolds

The construction of the naphthalene core itself can be achieved through various modern synthetic methods, providing a route to precursors of this compound. One such powerful technique is the electrophilic cyclization of alkynes. This method allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild reaction conditions. nih.govacs.org

In this approach, an appropriately substituted arene containing a propargylic alcohol side chain undergoes a 6-endo-dig cyclization when treated with an electrophile. nih.gov The electrophile, which can be a source of bromine or iodine, attacks the alkyne, triggering the cyclization. The aromatic ring acts as the nucleophile, attacking the activated alkyne to form the second ring of the naphthalene system.

For example, a starting material with a chlorinated benzene ring and a propargylic alcohol side chain could be cyclized using an electrophilic bromine source, such as bromine (Br₂) or N-bromosuccinimide (NBS), to potentially form a bromo-chloro-substituted naphthalene precursor. nih.govacs.org The regioselectivity of the cyclization is influenced by the substitution pattern on the starting arene and the reaction conditions.

The general mechanism is believed to proceed through an anti-attack of the electrophile and the aromatic ring on the alkyne, leading to a cationic intermediate which then rapidly aromatizes to the naphthalene product. nih.gov

The following table presents some examples of electrophiles used in the cyclization of arylalkynes to form naphthalenes and the typical yields obtained in research studies. nih.gov

| Entry | Alkyne Substrate | Electrophile | Temperature (°C) | Product | Yield (%) |

| 1 | 1-(4-methoxyphenyl)-4-phenylbut-3-yn-1-ol | I₂ | RT | 1-iodo-4-methoxy-2-phenylnaphthalene | 95 |

| 2 | 1-(4-methoxyphenyl)-4-phenylbut-3-yn-1-ol | Br₂ | RT | 1-bromo-4-methoxy-2-phenylnaphthalene | 89 |

| 3 | 1-(4-methoxyphenyl)-4-phenylbut-3-yn-1-ol | NBS | 50 | 1-bromo-4-methoxy-2-phenylnaphthalene | 65 |

This methodology represents a versatile tool for the construction of specifically substituted naphthalene scaffolds, which can then be further modified to obtain the target compound, this compound.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), is emerging as a sustainable and efficient alternative to traditional solvent-based synthesis. colab.wsnih.gov This approach can be applied to the synthesis of halogenated organic compounds, including those with a naphthalene core.

The mechanochemical halogenation of aromatic compounds can be achieved by grinding the substrate with a halogenating agent, often in the presence of a catalyst. For instance, the bromination of naphthalene has been successfully carried out using mechanochemical methods. colab.ws This suggests that the direct halogenation of 7-chloronaphthalene to produce this compound could potentially be achieved using this solvent-free technique.

The advantages of mechanochemical synthesis include:

Reduced solvent waste: Reactions are often performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing environmental impact. nih.gov

Enhanced reaction rates: The intense mixing and high pressure generated during milling can lead to faster reaction times compared to solution-phase synthesis.

Access to different reactivity: In some cases, mechanochemistry can enable reactions that are difficult to achieve in solution or lead to different product distributions. nih.gov

For the synthesis of this compound, a potential mechanochemical approach would involve milling 7-chloronaphthalene with a solid brominating agent, such as N-bromosuccinimide, and a suitable catalyst. The reaction conditions, such as milling frequency, time, and the type of catalyst, would need to be optimized to achieve high yield and regioselectivity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-bromo-7-chloronaphthalene, DFT studies can elucidate its geometry, electronic properties, and predict spectroscopic data.

Geometry Optimization and Electronic Structure Analysis

Computational modeling, specifically through DFT, can be employed to determine the optimized geometry and electronic structure of this compound. These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. The presence of bromine and chlorine atoms at positions 1 and 7, respectively, on the naphthalene (B1677914) ring influences its chemical reactivity and interactions with other molecules through effects like halogen bonding.

While specific DFT studies on this compound are not extensively detailed in the provided results, the methodology is well-established for analogous compounds. For instance, DFT has been used to calculate C–Cl bond dissociation energies in other polychlorinated naphthalenes, which provides a deeper understanding of product yield distributions in chemical reactions. researchgate.net This suggests that similar calculations for this compound would yield valuable information about its bond strengths and stability.

| Property | Value |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol |

| Heavy Atom Count | 12 |

| Covalently-Bonded Unit Count | 1 |

| Complexity | 160 |

| XLogP3 | 4.3 |

| IUPAC Name | This compound |

| InChI | 1S/C10H6BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |

| InChI Key | DVVPHXPGHQNPNW-UHFFFAOYSA-N |

| SMILES | Clc1ccc2c(c1)c(Br)ccc2 |

Table 1: Computed Properties of this compound a2bchem.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Analysis of Bond Dissociation Energies and Enthalpies of Formation

The analysis of bond dissociation energies (BDEs) is critical for understanding the reactivity of halogenated compounds. DFT calculations have been utilized to determine the C-Cl BDEs for various polychlorinated naphthalene congeners, which helps in understanding their degradation pathways. researchgate.net Similar calculations can be applied to this compound to predict the relative ease of cleavage of the C-Br and C-Cl bonds. Benchmark calculations for the BDEs of molecules like 1-chloronaphthalene (B1664548) and 1-bromonaphthalene (B1665260) have been performed, providing a basis for such investigations. semanticscholar.org The study of radical hydrodehalogenation of aryl bromides and chlorides using DFT also provides insights into the energetics of C-Br and C-Cl bond cleavage. d-nb.info

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and their gap, indicate the molecule's ability to donate or accept electrons. For halogenated naphthalenes, this analysis can predict their behavior in reactions such as electrophilic or nucleophilic substitutions. While a specific HOMO-LUMO analysis for this compound was not found, the reactivity of related compounds has been studied using Fukui functions, which are derived from the electron density and are related to the HOMO and LUMO orbitals, to explain the formation of particular chloro-organic compounds. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. While the provided search results mention the use of MD simulations for compounds like 1-chloronaphthalene as a solvent additive, specific MD studies focused on this compound are not detailed. rsc.org However, the methodology is applicable to study its interactions in various environments.

Quantitative Structure-Activity Relationships (QSAR) for Halogenated Naphthalenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For halogenated naphthalenes, QSAR studies are important for predicting their toxicological effects. researchgate.net

QSAR models have been developed for polychlorinated and polybrominated naphthalenes to estimate properties like subcooled liquid vapor pressure. qsardb.org These models are crucial for risk assessment of dioxin-like contaminants. researchgate.net While a specific QSAR model for this compound is not mentioned, it would fall into the class of compounds for which such models are developed. These studies often use molecular descriptors derived from the chemical structure to predict activity, and modern QSAR approaches are increasingly employing machine learning and 3D descriptors to improve predictive performance. acs.org The development of QSAR models for halogenated compounds has also been explored in the context of designing inhibitors for biological targets, where the presence and position of halogen atoms significantly influence activity. nih.gov

Reactivity and Reaction Mechanisms of 1 Bromo 7 Chloronaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. In the case of 1-bromo-7-chloronaphthalene, the reaction's course is governed by the directing effects of the existing halogen substituents and the inherent reactivity of the naphthalene (B1677914) ring system.

Regioselectivity and Directing Effects of Halogens

The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution typically favors the alpha-positions (1, 4, 5, 8) over the beta-positions (2, 3, 6, 7) because the carbocation intermediate formed during alpha-attack is more resonance-stabilized. libretexts.orgulethbridge.cadalalinstitute.com

In this compound, the C1-bromo and C7-chloro groups influence the regioselectivity of subsequent electrophilic attacks.

The C1-Bromo Group : This alpha-substituent directs incoming electrophiles to the ortho (C2) and para (C4) positions.

The C7-Chloro Group : This beta-substituent directs incoming electrophiles to the ortho (C6 and C8) positions.

The positions activated by the halogens are C2, C4, C6, and C8. Of these, the alpha-positions (C4 and C8) are inherently more reactive. Therefore, further electrophilic substitution on this compound is predicted to occur preferentially at the C4 and C8 positions, which are para and ortho to the existing C1-bromo and C7-chloro groups, respectively. The synthesis of this compound itself, through the selective bromination of 7-chloronaphthalene at the C1 position, underscores the higher reactivity of the alpha-positions.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are typically resistant to nucleophilic attack under standard conditions, substitution can occur, particularly at positions activated by electron-withdrawing groups or under forcing conditions. govtpgcdatia.ac.in For this compound, the identity and position of the halogens are critical in determining reactivity.

Mechanistic Pathways (e.g., Addition-Elimination, Elimination-Addition)

Two primary mechanisms are considered for nucleophilic aromatic substitution:

Addition-Elimination (SNAr) Mechanism : This is the more common pathway for aryl halides. It involves a two-step process where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group then departs in the second step to restore aromaticity. This mechanism is favored in systems with electron-withdrawing groups that can stabilize the negative charge of the intermediate. While this compound lacks strong activating groups like nitro groups, this pathway is still plausible under appropriate reaction conditions. The rate of this reaction is often less dependent on the leaving group's identity, with C-F bonds sometimes reacting fastest due to the high electronegativity of fluorine stabilizing the intermediate. masterorganicchemistry.comnih.gov

Elimination-Addition (Benzyne) Mechanism : This pathway occurs with very strong bases, such as sodium amide (NaNH₂). govtpgcdatia.ac.in It involves the elimination of a proton and the halide from adjacent carbons to form a highly reactive aryne intermediate (e.g., a naphthyne). The nucleophile then adds to the aryne, followed by protonation, to yield the product. A key feature of this mechanism is that the incoming nucleophile can attach to either carbon of the former triple bond, often leading to a mixture of isomers, a phenomenon known as cine substitution. govtpgcdatia.ac.in For this compound, reaction with a strong base could potentially generate a 1,2-naphthyne or a 7,8-naphthyne intermediate.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective, stepwise functionalization. The C-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, while the C-Cl bond remains intact under the same conditions, enabling the synthesis of complex, unsymmetrically substituted naphthalenes. nih.govmdpi.com

Catalyst Systems and Ligand Effects

The success of selective cross-coupling reactions hinges on the choice of the palladium catalyst and, crucially, the supporting ligands. The ligand's electronic and steric properties modulate the reactivity and stability of the palladium center, influencing the rates of oxidative addition and reductive elimination. nih.govrsc.org

For the selective coupling at the C-Br bond of bromo-chloro arenes, various catalyst systems have been developed. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). thieme-connect.comsigmaaldrich.com These are typically used with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

Ligand Effects:

Electron-rich, bulky phosphine ligands are highly effective. Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and bulky biaryl phosphines (e.g., XPhos, SPhos, developed by the Buchwald group) promote the oxidative addition of aryl bromides and even less reactive aryl chlorides. nih.govsigmaaldrich.com The bulkiness of the ligand generally favors the formation of a monoligated, highly reactive "L-Pd(0)" species, which is crucial for the catalytic cycle. sigmaaldrich.com

N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often effective for coupling less reactive substrates like aryl chlorides. mdpi.com

Ligand Sterics and Selectivity : In dihalogenated substrates, bulky ligands can sometimes promote overfunctionalization (difunctionalization) by inhibiting the dissociation of the catalyst from the mono-coupled product, making a second oxidative addition more likely. nih.govnih.gov However, by carefully tuning reaction conditions, such as catalyst loading and the use of coordinating additives, high selectivity for mono-functionalization can be achieved. nih.gov

The table below summarizes representative catalyst systems used for the Suzuki-Miyaura cross-coupling of aryl bromides, which are directly applicable to the selective functionalization of this compound at the C1 position.

Table 1: Representative Catalyst Systems for Selective Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Typical Substrate | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 1-bromo-3-(chloromethyl)benzene | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | Aryl Chlorides/Bromides | sigmaaldrich.com |

| PdCl₂(dppf) | None (dppf is the ligand) | K₂CO₃ / Cs₂CO₃ | DME or Dioxane/H₂O | 5-bromoindazoles | researchgate.net |

| Pd-PEPPSI-iPr | None (NHC is part of precatalyst) | K₂CO₃ | Methanol | Aryl Chlorides/Bromides | mdpi.com |

Substrate Scope and Limitations

The reactivity of this compound in various chemical transformations is dictated by the electronic properties and steric hindrance imparted by the halogen substituents on the naphthalene core. While specific studies detailing the substrate scope exclusively for this compound are limited, the reactivity can be inferred from studies on related halonaphthalenes and other aryl halides.

In transition metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization. For instance, in nickel-catalyzed zincation reactions, both 1-bromonaphthalene (B1665260) and 1-chloronaphthalene (B1664548) can be successfully converted to their corresponding organozinc reagents, highlighting the potential for chemoselective activation where the C-Br bond would react preferentially. researchgate.net Similarly, in photostimulated reactions with nucleophiles like the triphenylstannyl anion (Ph₃Sn⁻) in liquid ammonia, both 1-chloronaphthalene and 1-bromonaphthalene have been shown to yield substitution products, suggesting that this compound would also be a viable substrate for such transformations. conicet.gov.ar

However, the substrate scope is not without limitations. The presence of two halogen atoms can lead to di-substituted products if the reaction conditions are not carefully controlled. Furthermore, the nature of the catalyst and the reaction conditions are crucial. For example, in certain palladium-catalyzed couplings, while aryl bromides are reactive, the corresponding chlorides may require more specialized and often more expensive and air-sensitive ligands and catalyst systems to achieve comparable reactivity.

The table below illustrates the general reactivity patterns of related halonaphthalenes in different reaction systems, which can be extrapolated to understand the potential substrate scope of this compound.

| Reaction Type | Substrate Example | Catalyst/Conditions | Product(s) | Observations |

| Nickel-Catalyzed Zincation | 1-Bromonaphthalene | NiCl₂(dme)/L1 | Arylzinc reagent | Successful zincation under catalytic conditions. researchgate.net |

| Nickel-Catalyzed Zincation | 1-Chloronaphthalene | NiCl₂(dme)/L1 | Arylzinc reagent | Successful zincation under catalytic conditions. researchgate.net |

| Photostimulated Substitution | 1-Chloronaphthalene | Ph₃Sn⁻/NH₃, hv | 1-(Triphenylstannyl)naphthalene | High yield of substitution product. conicet.gov.ar |

| Photostimulated Substitution | 1-Bromonaphthalene | Ph₃Sn⁻/NH₃, hv | 1-(Triphenylstannyl)naphthalene | Good yield of substitution product. conicet.gov.ar |

| Photobromination | 1-Bromonaphthalene | Br₂/CCl₄, reflux | 1,5-Dibromonaphthalene | Selective bromination at the C5 position. researchgate.net |

Radical Reactions

The halogen substituents on this compound significantly influence its behavior in radical reactions. The carbon-halogen bonds can undergo homolytic cleavage under thermal or photochemical conditions to generate aryl radicals, which can then participate in a variety of subsequent reactions.

Homolytic Cleavage of C-Br and C-Cl Bonds

Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons, resulting in the formation of radicals. chemistrysteps.com In the case of this compound, both the C-Br and C-Cl bonds can undergo homolysis. The bond dissociation energy (BDE) is a key factor in determining the ease of homolytic cleavage. The C-Br bond has a lower BDE than the C-Cl bond, meaning it requires less energy to break homolytically. Consequently, under controlled conditions, selective cleavage of the C-Br bond is often achievable.

For instance, photolysis of simple chloronaphthalenes and 1-bromonaphthalene has been shown to afford radical products like naphthalene and binaphthyls, proceeding through a triplet state. cdnsciencepub.com This indicates that irradiation of this compound would likely lead to the initial formation of a 7-chloro-1-naphthyl radical via C-Br bond scission. This radical intermediate can then abstract a hydrogen atom from the solvent to form 7-chloronaphthalene or participate in other radical processes.

Radical hydrodehalogenation of aryl bromides and chlorides can also be achieved using reagents like sodium hydride in 1,4-dioxane. d-nb.info This process involves a radical chain mechanism where an aryl radical is generated and subsequently reduced. The difference in reactivity between C-Br and C-Cl bonds would again favor the initial cleavage of the C-Br bond in this compound.

The general trend for the ease of homolytic cleavage of carbon-halogen bonds is:

C-I > C-Br > C-Cl > C-F

This trend is directly related to the decreasing bond dissociation energies.

Role of Substituent Effects on Reactivity and Product Selectivity in Biocatalysis

Biocatalysis offers a powerful and environmentally benign approach for the transformation of aromatic compounds. The reactivity and selectivity in the biocatalytic reactions of this compound are profoundly influenced by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups (EWGs) due to their electronegativity, which deactivates the aromatic ring towards electrophilic attack.

Studies on the biocatalysis of substituted naphthalenes using enzymes like cytochrome P450 have demonstrated that the presence of EWGs on the naphthalene ring drastically reduces the rate of substrate conversion. nih.gov Conversely, electron-releasing substituents (ERS) enhance the conversion rate. This is because the enzymatic hydroxylation often proceeds via an electrophilic substitution-like mechanism, where the enzyme's activated oxygen species acts as the electrophile. nih.gov

In the case of this compound, the two electron-withdrawing halogen substituents would be expected to significantly decrease its reactivity in enzymatic oxidation reactions compared to unsubstituted naphthalene or naphthalenes bearing electron-releasing groups. The position of the substituents also plays a role in determining the regioselectivity of the enzymatic attack.

The thermostable cytochrome P450 enzyme, CYP175A1, has been shown to catalyze the oxidation of substituted naphthalenes to their corresponding naphthols, which can then undergo oxidative dimerization. nih.govrsc.org The rate of this enzymatic oxygenation follows the Hammett correlation of substituent effects, confirming the influence of the electronic nature of the substituents on the reaction rate. nih.gov

The table below summarizes the effect of different substituent types on the biocatalytic oxidation of naphthalenes.

| Substituent Type on Naphthalene Ring | Effect on Reactivity (Substrate Conversion) | Rationale | Reference(s) |

| Electron-Withdrawing Group (EWG) (e.g., -Cl, -Br) | Decreased | Deactivates the aromatic ring towards electrophilic attack by the enzyme. | nih.gov |

| Electron-Releasing Group (ERS) (e.g., -OCH₃, -CH₃) | Increased | Activates the aromatic ring towards electrophilic attack by the enzyme. | nih.gov |

Whole-cell biocatalysis using engineered microorganisms expressing monooxygenases is another strategy for naphthalene oxidation. researchgate.netnih.gov While these systems can be effective, the toxicity of the substrate and product can be a limitation, often necessitating the use of biphasic (aqueous-organic) reaction media to enhance productivity. nih.gov For a substrate like this compound, its low aqueous solubility and potential toxicity would need to be considered in designing a biocatalytic process.

Applications of Halogenated Naphthalenes in Advanced Materials and Medicinal Chemistry

Materials Science Applications

The presence of bromine and chlorine atoms on the naphthalene (B1677914) core of 1-Bromo-7-chloronaphthalene imparts specific properties that are highly valuable in the field of materials science. These halogens can modulate the electronic characteristics of the naphthalene system and introduce specific, directional intermolecular interactions, such as halogen bonding, which are crucial for the design of advanced functional materials.

Organic Semiconductors and Optoelectronic Materials

Halogenated naphthalenes are increasingly being explored as components of organic electronic devices. The introduction of halogens is a known strategy to tune the energy levels (HOMO/LUMO) of organic molecules, which is critical for their performance as semiconductors. While direct studies on this compound are not extensively documented, its properties can be inferred from related halogenated aromatic compounds.

The electron-withdrawing nature of bromine and chlorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system. This modification can facilitate electron injection and transport, making such compounds candidates for n-type organic field-effect transistors (OFETs). Research on naphthalene diimides (NDIs), for instance, has shown that halogenation can enhance electron mobility and improve the air stability of the resulting devices. A monobrominated NDI is considered an ideal precursor for synthesizing various NDI derivatives with tailored electronic properties.

Furthermore, the reactivity of the C-Br and C-Cl bonds in this compound allows it to serve as a versatile building block. wikipedia.org Through cross-coupling reactions, such as Suzuki or Stille couplings, the halogen atoms can be replaced with other functional groups or aromatic systems, enabling the synthesis of larger, conjugated molecules for optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound can lead to materials with unique molecular packing and electronic coupling in the solid state, which are determinant factors for charge transport efficiency.

Stress-Responsive Polymers and Supramolecular Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions to assemble molecules into larger, ordered structures, are relevant to the potential applications of this compound. The key to this is the ability of its halogen atoms to participate in specific intermolecular interactions, most notably halogen bonding.

These non-covalent forces can be exploited to build supramolecular polymers. In such systems, the monomer units are held together by reversible bonds, like halogen bonds. The strength and directionality of these bonds can be sensitive to external stimuli such as temperature, light, or mechanical stress. While research has not specifically focused on this compound for stress-responsive polymers, the concept is well-established for molecules capable of forming directional non-covalent bonds. The bromine and chlorine atoms on the naphthalene scaffold could potentially form halogen bonds with suitable acceptor atoms in other molecules, leading to the formation of ordered assemblies. If these interactions are disrupted by mechanical force, it could lead to a measurable response, such as a change in color or fluorescence, which is the basis for stress-responsive materials.

Halogen Bonding in Organic Frameworks and Crystal Engineering

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. Halogen bonding is a powerful and increasingly utilized tool in this field due to its strength and high directionality. wikipedia.orgnih.gov

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. wikipedia.org The strength of this interaction generally follows the trend I > Br > Cl > F. The presence of both a bromine and a chlorine atom in this compound makes it a particularly interesting candidate for crystal engineering. It has the potential to act as a dual halogen bond donor, forming directed interactions that can guide the self-assembly of molecules into specific architectures, such as tapes, sheets, or three-dimensional networks.

For example, in a co-crystal, the bromine or chlorine atom of this compound could form a halogen bond with a nitrogen atom of a pyridine-containing molecule or the oxygen atom of a carbonyl group. missouristate.edu The geometry of the resulting supramolecular structure would be highly dependent on the position of the halogens on the naphthalene ring. The 1,7-substitution pattern would lead to specific angular orientations in the crystal lattice. This precise control over molecular arrangement is crucial for developing materials with tailored properties, such as porous organic frameworks for gas storage or materials with specific non-linear optical properties. Studies on co-crystals of 1,4-diiodoperchlorobenzene and naphthalene have demonstrated that C-I⋯π halogen bonds are the primary interactions holding the components together, showcasing the utility of halogenated aromatics in forming predictable solid-state structures. nih.gov

Table 1: Properties and Potential of Halogen Bonding in this compound

| Feature | Description | Implication in Materials Science |

|---|---|---|

| Halogen Bond Donors | Both the bromine and chlorine atoms can act as electrophilic centers (σ-holes). | Enables directional self-assembly and the formation of ordered supramolecular structures. |

| Interaction Strength | The strength of the halogen bond follows the trend I > Br > Cl. | The presence of two different halogens allows for potentially selective or competitive bonding. |

| Directionality | Halogen bonds are highly directional, typically with a C-X···Y angle close to 180°. | Provides precise control over crystal packing and the architecture of organic frameworks. |

| Application | Crystal engineering, design of co-crystals, liquid crystals, and functional solids. | Potential for creating materials with tailored optical, electronic, or porous properties. |

Medicinal Chemistry and Drug Discovery

The naphthalene core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of halogen atoms, as in this compound, can significantly modify the pharmacological profile of the parent scaffold.

Naphthalene Scaffold as a Bioactive Platform

The bicyclic aromatic structure of naphthalene is present in numerous biologically active compounds, both natural and synthetic. researchgate.net Its rigid and planar nature provides a defined orientation for appended functional groups to interact with biological receptors. Naphthalene derivatives have been shown to exhibit a wide array of biological activities.

The utility of the naphthalene scaffold stems from its versatility as a synthetic platform. It can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with a specific biological target. The compound this compound, for instance, serves as an intermediate in the synthesis of more complex molecules where the bromine and chlorine atoms can be substituted or can remain as key interacting moieties. chemicalbook.comcymitquimica.com For example, a closely related isomer, 1-Bromo-8-chloronaphthalene (B1342333), is used as a precursor in the preparation of quinazoline-based compounds that act as inhibitors of KRas, a key protein in many cancers. chemicalbook.com

Impact of Halogenation on Biological Activity and Pharmacological Profiles

The addition of halogen atoms to a drug candidate is a common strategy in medicinal chemistry to enhance its therapeutic properties. Bromine and chlorine, as present in this compound, can influence a molecule's biological activity and pharmacokinetic profile in several ways.

One of the most significant effects of halogenation is the increase in lipophilicity. This can enhance the ability of a molecule to cross cell membranes and the blood-brain barrier, which can be advantageous for drugs targeting the central nervous system. The specific position of the halogens is crucial, as it can direct the metabolism of the compound. Halogen atoms can block sites that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body.

Furthermore, halogen atoms can participate in specific interactions with biological targets, most notably through halogen bonding. acs.org A halogen atom on a drug molecule can interact with a Lewis basic site on a protein, such as the oxygen of a carbonyl group in the peptide backbone or a serine residue. This can lead to increased binding affinity and selectivity for the target protein. The ability of both bromine and chlorine to act as halogen bond donors, albeit with different strengths, means that a molecule like this compound could potentially form specific, stabilizing interactions within a protein's binding pocket.

Numerous halogenated marine natural products have demonstrated significant biological activity, including antibacterial, antifungal, and antitumor effects, underscoring the importance of halogens in bioactive compounds. mdpi.com

Table 2: Influence of Halogenation on Pharmacological Properties

| Pharmacological Aspect | Effect of Bromine/Chlorine Substitution |

|---|---|

| Lipophilicity | Increases the molecule's oil/water partition coefficient, potentially improving membrane permeability. |

| Metabolic Stability | Halogen atoms can block sites of metabolic attack (e.g., by cytochrome P450 enzymes), increasing the drug's half-life. |

| Binding Affinity | Can form halogen bonds with Lewis basic residues (e.g., oxygen, nitrogen) in a protein's active site, enhancing binding affinity and selectivity. |

| Molecular Conformation | The size of the halogen atoms can influence the preferred conformation of the molecule, which can affect its fit into a binding pocket. |

Enzyme Inhibition Studies

The unique structural framework of halogenated naphthalenes has prompted investigations into their potential as enzyme inhibitors. The introduction of halogen atoms to the naphthalene core can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to interact with the active sites of various enzymes. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of halogenated aromatic compounds, including naphthalene derivatives, has shown promise in this area.

Research into related compounds suggests that the position and nature of the halogen substituents play a crucial role in determining the inhibitory potency and selectivity. For instance, studies on other halogenated bicyclic aromatic systems have demonstrated that these molecules can act as competitive or non-competitive inhibitors of various enzymes by forming hydrophobic, van der Waals, or halogen-bond interactions within the enzyme's active site or allosteric sites.

The exploration of halogenated naphthalenes as enzyme inhibitors is an active area of research. The diverse array of enzymes that could be targeted, coupled with the synthetic tractability of the naphthalene scaffold, presents numerous opportunities for the development of novel therapeutic agents. Future studies may yet reveal specific enzyme inhibitory activities for this compound and its derivatives.

Antidiabetic and Antioxidant Potential of Halogenated Naphthalene Schiff Bases

In the quest for new therapeutic agents, Schiff bases derived from halogenated naphthalenes have emerged as a promising class of compounds, exhibiting notable antidiabetic and antioxidant properties. Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone and are known for their broad range of biological activities. The incorporation of a halogenated naphthalene moiety into a Schiff base structure can enhance these properties.

While direct studies on Schiff bases derived specifically from this compound are limited in the current scientific literature, research on analogous halogenated naphthalene Schiff bases provides valuable insights into their potential.

Antidiabetic Activity:

Several studies have highlighted the potential of naphthalene-based Schiff bases as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia in diabetic patients.

For example, research on Schiff bases derived from 2-naphthaldehyde (B31174) has demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. uj.ac.zanih.gov One particular study reported that the synthesized Schiff base, (E)-N-mesityl-1-(naphthalen-2-yl)methanimine (L1), showed promising antidiabetic activities with IC50 values of 58.85 µg/mL for α-amylase and 57.60 µg/mL for α-glucosidase. uj.ac.zanih.gov

Antioxidant Potential:

Oxidative stress is implicated in the pathogenesis of various chronic diseases, including diabetes. Halogenated naphthalene Schiff bases have been investigated for their ability to scavenge free radicals and act as antioxidants. The presence of hydroxyl groups and the imine linkage in these molecules, often in conjugation with the naphthalene ring system, is believed to contribute to their antioxidant capacity.

Studies on various halogenated Schiff bases have demonstrated their efficacy in different antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) scavenging assay. nih.gov For instance, certain halogenated Schiff bases have been shown to exhibit excellent antioxidant results, with some compounds surpassing the activity of the standard antioxidant, catechin. nih.gov The antioxidant activity is influenced by the nature and position of the halogen substituents on the aromatic rings.

The findings from studies on related halogenated naphthalene Schiff bases suggest that a Schiff base incorporating the this compound scaffold could possess significant antidiabetic and antioxidant properties. Further research is warranted to synthesize and evaluate such compounds to explore their full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-7-chloronaphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via halogenation of naphthalene derivatives. For example, Friedel-Crafts alkylation or electrophilic substitution using bromine and chlorine sources under controlled conditions. Optimizing stoichiometry (e.g., molar ratios of Br₂ and Cl₂) and catalysts (e.g., FeBr₃ or AlCl₃) is critical. Purity can be enhanced via crystallization from heptane or similar solvents . Reaction temperatures between 25–60°C and inert atmospheres (N₂/Ar) improve reproducibility.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer : Use NMR (¹H, ¹³C), GC-MS, and FTIR for structural confirmation. In ¹H NMR, expect aromatic proton signals at δ 7.2–8.5 ppm (multiplet patterns due to naphthalene’s fused rings). Chlorine and bromine isotopic patterns in MS (M+2 and M+4 peaks) confirm halogen presence. FTIR should show C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches. Cross-reference with NIST Chemistry WebBook data for validation .

Q. How can researchers ensure the purity of this compound before experimental use?

- Methodological Answer : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (heptane/ethanol). Validate purity via HPLC (≥95% area under the curve) or GC with flame ionization detection. Compare melting points with literature values (e.g., 2-bromonaphthalene melts at 55–57°C ).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in naphthalene derivatives like this compound?

- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict activation energies for bromination/chlorination at specific positions. Compare experimental results (e.g., HPLC retention times of isomers) with theoretical data. Studies on analogous compounds (e.g., 2-bromo-4-chlorophenylacetic acid) suggest electron-withdrawing groups direct halogens to para/meta positions .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated naphthalenes?

- Methodological Answer : Perform meta-analyses of existing literature (e.g., NIST, Beilstein Journal) to identify outliers. Validate findings using high-field NMR (500 MHz+) or X-ray crystallography. For example, discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), which should be standardized .

Q. How can researchers design experiments to probe the environmental persistence and toxicity of this compound?

- Methodological Answer : Use OECD guidelines for biodegradation assays (e.g., closed-bottle tests) and toxicity studies (e.g., Daphnia magna LC₅₀). Analyze photodegradation pathways via UV-Vis spectroscopy and HPLC-MS to identify breakdown products. Cross-reference with toxicological profiles of similar polyhalogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.